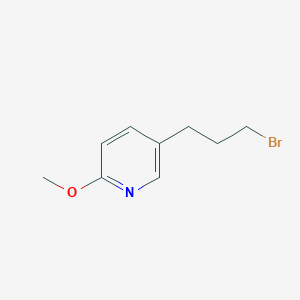
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a naturally occurring bioactive compound derived from the Crocus sativus plant, commonly known as saffron. This compound is known for its vibrant color and has been used historically for its medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol involves several steps, starting from the extraction of saffron stigmas. The primary method includes:
Extraction: The stigmas of Crocus sativus are harvested and dried. The dried stigmas are then subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Crystallization: The purified compound is crystallized to obtain this compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems ensures high yield and purity. The industrial production also focuses on maintaining the bioactivity of this compound by optimizing the extraction conditions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form crocetin, a compound with similar bioactive properties.
Reduction: Reduction of this compound can lead to the formation of dihydrocrocin, which has different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of derivatives with enhanced properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various reagents like halogens, acids, and bases are used depending on the desired substitution.
Major Products Formed
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-oltin: Formed through oxidation, known for its antioxidant properties.
Dihydrocrocin: Formed through reduction, with potential therapeutic applications.
This compound Derivatives: Formed through substitution reactions, used in various research applications.
Scientific Research Applications
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a natural dye and in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and its potential as an antioxidant.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Used in the food and cosmetic industries for its coloring and bioactive properties.
Mechanism of Action
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.
Neuroprotective Mechanism: Modulates neurotransmitter levels and protects neurons from damage.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-oltin: Similar in structure and derived from 2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol through oxidation. Known for its antioxidant properties.
Safranal: Another compound derived from saffron, known for its aroma and potential therapeutic effects.
Picrocrocin: A precursor to safranal, contributing to the bitter taste of saffron.
Uniqueness of this compound
This compound is unique due to its combination of antioxidant, anti-inflammatory, and neuroprotective properties. Its ability to undergo various chemical reactions and form derivatives enhances its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C7H10ClNO |
|---|---|
Molecular Weight |
159.61 g/mol |
IUPAC Name |
2-chloro-1-(1-methylpyrrol-2-yl)ethanol |
InChI |
InChI=1S/C7H10ClNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4,7,10H,5H2,1H3 |
InChI Key |
MEOVPKDOYAIVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2-{4-[2,8-Bis-(tert-butyl-dimethyl-silyloxy)-5,11-dihydro-chromeno[4,3-c]-chromen-5-yl]-phenoxy}-ethyl)-piperidine](/img/structure/B8508464.png)



![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8508501.png)
![(5-Chloro-2-{[2-(ethenyloxy)ethyl]amino}phenyl)(phenyl)methanone](/img/structure/B8508504.png)
![4-[1,3]Dioxolan-2-yl-3-fluoro-benzaldehyde](/img/structure/B8508512.png)



